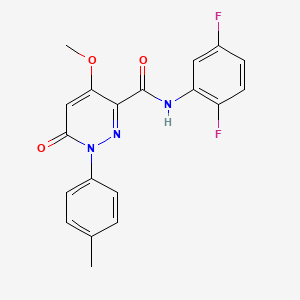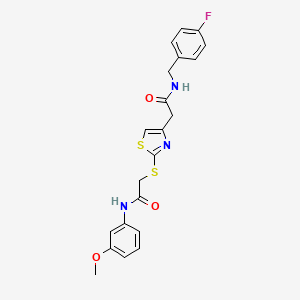
N-(4-fluorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-fluorobenzyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a derivative of benzothiazole-based acetamides, which are known for their potential biological activities. The structure of this compound suggests that it may have interesting photophysical properties due to the presence of the benzothiazole moiety and the potential for hydrogen bonding, as seen in similar compounds . Additionally, the presence of a fluorobenzyl group could imply enhanced activity or specificity in biological systems, as fluorine atoms are often used in medicinal chemistry to modulate the properties of bioactive molecules .
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or its derivatives. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . In the context of the compound , the synthesis would likely involve a similar acetylation step, followed by the introduction of the 4-fluorobenzyl and 3-methoxyphenyl groups through subsequent reactions. The synthesis of related compounds has been achieved using microwave irradiation and reactions with heterocyclic ring systems in the presence of potassium carbonate .
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding interactions. These interactions can lead to the formation of molecular assemblies and dimers, as observed in similar compounds . The specific molecular structure of "this compound" would likely exhibit hydrogen bonding and may also show interactions involving the fluorine atom, which is highly electronegative and can participate in halogen bonding.
Chemical Reactions Analysis
Benzothiazole acetamide derivatives can undergo various chemical reactions, including interactions with other heterocyclic rings to form new compounds with potential antitumor activity . The thiazole ring in the compound can act as a nucleophilic site for further chemical modifications. The presence of the acetamide group also allows for reactions typical of amides, such as acylation or deacylation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence and absorption, are affected by the substituents on the benzothiazole ring . The introduction of a 4-fluorobenzyl group could potentially increase the lipophilicity of the compound, affecting its solubility and permeability across biological membranes . The presence of the 3-methoxyphenyl group may also contribute to the antioxidant and/or anti-inflammatory properties, as seen in related compounds .
科学的研究の応用
Synthesis and Structural Characterization
The compound of interest belongs to a class of chemicals that have been synthesized and structurally characterized to explore their potential applications in medicinal chemistry. For instance, derivatives of similar structural frameworks have been synthesized to assess their anti-inflammatory, antimicrobial, and anticancer activities. These compounds are typically synthesized through multi-step chemical reactions, involving the coupling of specific core structures with various substituents to achieve the desired biological activity. The structural confirmation of these compounds is usually done using spectroscopic methods such as NMR (1H NMR, 13C NMR), IR, and mass spectrometry, ensuring the correct synthesis and purity of the compounds (Kohn et al., 1993).
Potential Therapeutic Uses
Anticancer Activity
Several studies have reported on the synthesis of compounds with similar chemical frameworks for the evaluation of their anticancer activity. Novel derivatives have been evaluated against a variety of cancer cell lines, showing promising results in inhibiting the growth of certain types of cancer cells. For example, aminothiazole-paeonol derivatives exhibited significant inhibitory activity against human gastric adenocarcinoma and human colorectal adenocarcinoma cell lines, with some compounds showing superior potency to 5-fluorouracil, a commonly used chemotherapy medication (Tsai et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Research into similar compounds has also demonstrated antimicrobial and anti-inflammatory properties. Derivatives have been synthesized and tested against various bacterial and fungal strains, showing activity against mycobacteria and potential for treating infections resistant to conventional antibiotics (Krátký et al., 2017). Additionally, compounds with anti-inflammatory activity have been identified, which could have implications for treating conditions characterized by inflammation (Sunder et al., 2013).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-28-18-4-2-3-16(9-18)24-20(27)13-30-21-25-17(12-29-21)10-19(26)23-11-14-5-7-15(22)8-6-14/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQZPFUAQCWQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

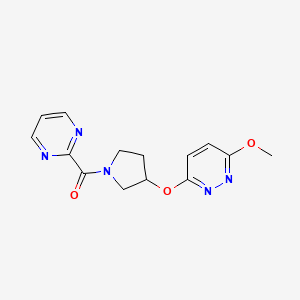
![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)


![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)
![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2552110.png)
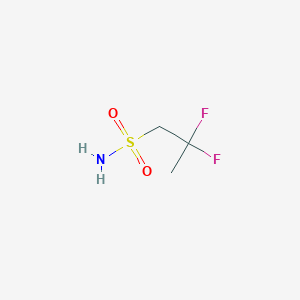
![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)
![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)
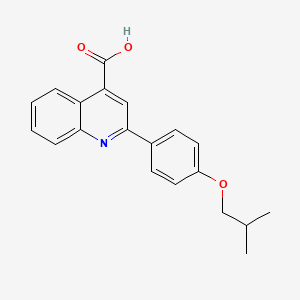
![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)
